4-Methoxy Propranolol

Übersicht

Beschreibung

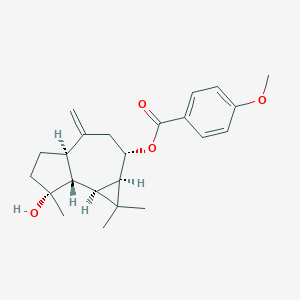

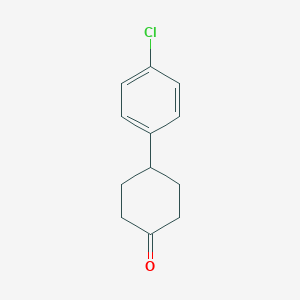

4-Methoxy Propranolol is a derivative of Propranolol, which is one of the first medications of the beta-blocker used for antihypertensive drugs . The molecular formula of 4-Methoxy Propranolol is C17H23NO3 . It has a molecular weight of 289.4 g/mol .

Synthesis Analysis

The synthesis of 4-Methoxy Propranolol has been reported in the literature. The synthesis of propranolol and its novel derivatives proceeded from 1-naphthol and isopropylamine under mild and less toxic conditions . The synthesis of 4-Methoxy Propranolol is also described in the literature .

Molecular Structure Analysis

4-Methoxy Propranolol contains a total of 45 bonds; 22 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers (aromatic) .

Chemical Reactions Analysis

Propranolol, the parent compound of 4-Methoxy Propranolol, undergoes glucuronidation, a phase I metabolic reaction . The glucuronidation of propranolol enhances the water solubility and elimination of the metabolite, thereby terminating the drug action .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy Propranolol include a molecular weight of 289.4 g/mol, XLogP3 of 3, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 7, Exact Mass of 289.16779360 g/mol, Monoisotopic Mass of 289.16779360 g/mol, Topological Polar Surface Area of 50.7 Ų, Heavy Atom Count of 21, Formal Charge of 0, and Complexity of 298 .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

This compound is instrumental in metabolic studies, especially in understanding the metabolism of propranolol. It serves as a reference compound for the glucuronidation process, which is a major metabolic pathway for many drugs .

Environmental Impact Analysis

Research into the environmental impact of pharmaceuticals utilizes 4-Methoxy Propranolol to study the interactions between beta-blockers and dissolved organic matter (DOM). This helps in assessing the fate and transport of these compounds in aquatic systems .

Drug Design and Development

In drug design, 4-Methoxy Propranolol is a valuable tool for modeling and molecular docking studies. These studies help in understanding the stereoselective glucuronidation of substrates, which is crucial for developing safer and more effective drugs .

Synthesis of m-Aryloxy Phenols

The compound is also used in synthetic chemistry, particularly in the synthesis of m-aryloxy phenols. It acts as a precursor or intermediate in various chemical reactions, contributing to the development of new synthetic methods .

Pharmacogenetics

4-Methoxy Propranolol plays a role in pharmacogenetic studies that explore the genetic factors influencing drug response. It’s used to study the variations in UGT enzyme activity, which can affect drug metabolism and efficacy .

Wirkmechanismus

Target of Action

4-Methoxy Propranolol is a derivative of Propranolol, a non-selective beta-adrenergic receptor antagonist . The primary targets of Propranolol are the beta-adrenergic receptors, which are found on cells of the heart muscles, smooth muscles, airways, arteries, kidneys, and other tissues that are part of the sympathetic nervous system .

Mode of Action

When access to beta-receptor sites is blocked by Propranolol, the chronotropic, inotropic, and vasodilator responses to beta-adrenergic stimulation are decreased proportionately .

Pharmacokinetics

Propranolol is highly lipophilic and almost completely absorbed after oral administration . It undergoes extensive first-pass metabolism in the liver, and its bioavailability is affected by factors such as hepatic blood flow, enzyme activity, and drug interactions . The ADME properties of 4-Methoxy Propranolol are expected to be similar, but specific studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceuticals. For instance, the presence of other drugs can affect the metabolism of Propranolol, leading to changes in its efficacy and potential side effects . Environmental pollution caused by pharmaceuticals and their transformation products has become an increasingly important concern . The environmental risk of Propranolol is predicted to be low based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio .

Eigenschaften

IUPAC Name |

1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXOFAQEGCLAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939925 | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy Propranolol | |

CAS RN |

18507-09-0 | |

| Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Phenylbenzo[5,6-B]-4H-thiopyran-4-ylidene)-propanedinitril-1,1-dioxide](/img/structure/B27498.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)